Trehalose C14

Surfactant science Critical micelle concentration Monoacyl trehalose

Trehalose C14 (α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate, CAS 64622-92-0) is a non-ionic surfactant within the trehalose fatty acid ester class, possessing a molecular formula of C₂₆H₄₈O₁₂ and a molecular weight of 552.65. Structurally, it consists of a trehalose disaccharide head group (α,α-1,1-linked glucose units) esterified with a C14 myristoyl fatty acid chain at the 6-position of one glucose residue.

Molecular Formula C26H48O12
Molecular Weight 552.7 g/mol
Cat. No. B12372939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose C14
Molecular FormulaC26H48O12
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
InChIKeyLRXBVTKVELRWDT-MPBWFABASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trehalose C14 (CAS 64622-92-0): Procurement-Grade Specifications for α-D-Glucopyranosyl-α-D-glucopyranoside Monomyristate Surfactant


Trehalose C14 (α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate, CAS 64622-92-0) is a non-ionic surfactant within the trehalose fatty acid ester class, possessing a molecular formula of C₂₆H₄₈O₁₂ and a molecular weight of 552.65 . Structurally, it consists of a trehalose disaccharide head group (α,α-1,1-linked glucose units) esterified with a C14 myristoyl fatty acid chain at the 6-position of one glucose residue . The compound is available as a white powder with purity specifications ≥95% (GC) and low UV absorbance (≤0.1 at 260 nm), and demonstrates a critical micelle concentration (CMC) of 0.012 mM in aqueous solution .

Why Trehalose C14 Cannot Be Substituted by Adjacent Acyl Chain Homologs in Trehalose Surfactant Procurement


Trehalose fatty acid esters exhibit profound acyl chain length-dependent variation in critical micelle concentration (CMC) and surface activity, rendering homologous substitution scientifically inadvisable without functional revalidation [1]. Systematic characterization of saturated monoacyl trehaloses (C8 through C18) demonstrates that CMC decreases monotonically with increasing chain length across all temperatures tested (30–60°C) [1]. Consequently, a user switching from Trehalose C10 or C12 to Trehalose C14 will observe a 5- to 10-fold reduction in CMC, while switching from C14 to C16 yields an additional 2- to 3-fold decrease, fundamentally altering micellization behavior and surfactant-to-biomolecule stoichiometry [2]. Furthermore, the surface tension at CMC (γCMC) remains largely invariant with chain length, meaning procurement substitutions alter the concentration required for micelle formation without compensating changes in equilibrium surface tension [1].

Trehalose C14: Quantitative Differentiation Evidence for Scientific Selection Against Homologous Trehalose Surfactants


Trehalose C14 CMC at 30°C vs. C10 and C12 Homologs: Surface Tension-Derived Critical Micelle Concentration Comparison

Trehalose C14 exhibits a CMC of approximately 0.013–0.014 mM at 30°C, representing an 8.8-fold reduction relative to Trehalose C10 (≈0.123 mM) and a 3.4-fold reduction relative to Trehalose C12 (≈0.047 mM) under identical experimental conditions [1]. The CMC of saturated monoacyl trehaloses follows a log-linear relationship with acyl chain length across the temperature range of 30–60°C [1].

Surfactant science Critical micelle concentration Monoacyl trehalose

Trehalose C14 Thermodynamic Parameters at 50°C: ΔG°mic Comparison with C12 and C16 Homologs

At 50°C, Trehalose C14 exhibits a Gibbs free energy of micellization (ΔG°mic) of approximately –33.5 kJ/mol, which is 3.0 kJ/mol more negative than Trehalose C12 (≈–30.5 kJ/mol) and 1.8 kJ/mol less negative than Trehalose C16 (≈–35.3 kJ/mol) [1]. This positions C14 at an intermediate thermodynamic driving force for micelle formation relative to its adjacent homologs.

Thermodynamics of micellization Gibbs free energy Monoacyl trehalose

Trehalose C14 Surface Tension at CMC vs. C12 and C16: Equilibrium γCMC Invariance Across Chain Lengths

The surface tension at CMC (γCMC) for Trehalose C14 is approximately 35–36 mN/m at 30°C, which is statistically indistinguishable from the γCMC values of Trehalose C12 (≈35.5 mN/m) and Trehalose C16 (≈35 mN/m) under identical conditions [1]. Systematic analysis confirms no significant dependency of γCMC on saturated acyl chain length across the C8–C18 series [1].

Surface tension γCMC Surfactant efficiency

Trehalose C14 Purity and UV Absorbance Specifications for Membrane Protein Crystallography: QC Differentiation from Generic Surfactants

Commercially available Trehalose C14 (Dojindo T464) is specified with GC purity ≥95.0% and UV absorbance ≤0.100 at 260 nm . These quality control parameters are specifically tailored for membrane protein research applications where trace UV-absorbing contaminants can interfere with spectroscopic protein quantification and crystallization trials .

Membrane protein solubilization Detergent purity Crystallography

Trehalose C14 Membrane Protein Solubilization vs. Alkyl Maltoside Detergents: Trehalose Head Group Stabilization Advantage

The trehalose head group confers intrinsic protein-stabilizing properties not present in conventional alkyl maltoside or glucoside detergents. Trehalose is known to function as a chemical chaperone that stabilizes proteins and prevents misfolding/aggregation by forming hydrogen bonds with biomolecules . This property is retained in the trehalose detergent scaffold, potentially enabling membrane protein extraction with reduced denaturation relative to detergents lacking the trehalose moiety .

Membrane protein Detergent Trehalose stabilization

Trehalose Fatty Acid Ester Antimicrobial Activity: Chain Length-Dependent MIC Trends

Trehalose fatty acid esters exhibit chain length-dependent antimicrobial activity. Trehalose monolaurate (C12) demonstrated an MIC of 0.45 mM against Pseudomonas aeruginosa, while trehalose dicaprylate (C8 diester) showed an MIC of 16 mM against Escherichia coli [1]. Trehalose monocaprylate (C8 monoester) achieved 86.25% inhibition of Staphylococcus aureus biofilm formation at 99.2 mM, while trehalose dipalmitate (C16 diester) had the lowest IC50 of 13.23 mM in the same assay [1].

Antimicrobial Minimum inhibitory concentration Trehalose ester

Trehalose C14: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Membrane Protein Solubilization and Crystallography with Defined CMC and High Purity

Trehalose C14 is positioned for membrane protein extraction, purification, and crystallization workflows requiring a non-ionic detergent with a CMC of 0.012–0.014 mM . The trehalose-based detergent series has demonstrated utility in membrane protein crystallography: Trehalose C8 enabled crystallization of bovine heart cytochrome c oxidase at 1.55 Å resolution, and Trehalose C12 successfully solubilized and crystallized 12-transmembrane helix proteins [1]. The low UV absorbance specification (A260 ≤0.100) makes Trehalose C14 suitable for applications requiring accurate A280 protein concentration determination without detergent interference [2].

Cell Membrane Solubilization for Lipidomics and Lipid Biochemistry

Trehalose C14 has been specifically utilized for cell membrane solubilization in lipidomics analysis and as an emulsifier . The intermediate C14 acyl chain length provides a CMC that is 8.8-fold lower than C10 homologs and 3.4-fold lower than C12 homologs, enabling effective membrane solubilization at reduced detergent concentrations [1]. This property is advantageous for lipid extraction workflows where minimizing residual detergent in lipid fractions improves downstream MS/MS analytical quality .

Surfactant Formulation Requiring Intermediate CMC with Invariant γCMC Performance

For formulations requiring a specific CMC in the 0.012–0.014 mM range while maintaining the same maximum surface tension reduction (~35–36 mN/m) as other trehalose surfactants, Trehalose C14 offers a precisely defined intermediate position in the C8–C18 homolog series . The decoupling of CMC from γCMC means Trehalose C14 achieves the same equilibrium surface tension as C12 or C16 but at a different working concentration, enabling formulation tuning without sacrificing surface activity . The trehalose head group additionally provides biodegradability and biocompatibility advantages inherent to sugar-based surfactants [1].

Trehalose Fatty Acid Ester Structure-Activity Relationship Studies

Trehalose C14 serves as a critical intermediate chain-length probe for systematic SAR investigations of trehalose fatty acid esters. Published antimicrobial data demonstrate that chain length dramatically modulates bioactivity: C12 monoesters show potent anti-pseudomonal activity (MIC 0.45 mM), while C8 diesters exhibit anti-E. coli activity (MIC 16 mM), and C16 diesters display anti-biofilm properties (IC50 13.23 mM against S. aureus) . The C14 homolog fills the gap between C12 and C16 in this SAR landscape, enabling comprehensive chain-length dependence studies across antimicrobial, anti-inflammatory, and surfactant applications [1].

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